5-(4-bromo-2,6-dichlorophenyl)oxazole
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Overview
Description
5-(4-bromo-2,6-dichlorophenyl)oxazole is a synthetic compound characterized by the presence of an oxazole ring substituted with a 4-bromo-2,6-dichlorophenyl group
Mechanism of Action
Target of Action
The primary targets of 5-(4-bromo-2,6-dichlorophenyl)oxazole are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Understanding these effects requires detailed study of the compound’s interaction with its targets and the downstream consequences of these interactions .
Action Environment
The action of this compound can be influenced by various environmental factors. These can include the presence of other compounds, the pH of the environment, temperature, and the particular characteristics of the biological system in which the compound is acting .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromo-2,6-dichlorophenyl)oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-2,6-dichlorobenzoyl chloride with an appropriate amine to form an intermediate, which is then cyclized to yield the desired oxazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired level of purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromo-2,6-dichlorophenyl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxazole derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted oxazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the oxazole ring.
Scientific Research Applications
5-(4-bromo-2,6-dichlorophenyl)oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chloro-2,6-dichlorophenyl)oxazole
- 5-(4-bromo-2,6-difluorophenyl)oxazole
- 5-(4-bromo-2,6-dimethylphenyl)oxazole
Uniqueness
5-(4-bromo-2,6-dichlorophenyl)oxazole is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar oxazole derivatives.
Properties
IUPAC Name |
5-(4-bromo-2,6-dichlorophenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2NO/c10-5-1-6(11)9(7(12)2-5)8-3-13-4-14-8/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZDWORSEZARCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C2=CN=CO2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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